Methyl 4-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate
Description
Methyl 4-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate is a structurally complex organic compound featuring a methyl benzoate core linked to a carbamoyl group, which is further connected to a thiophene ring substituted with a hydroxy(phenyl)methyl moiety. The hydroxy(phenyl)methyl group introduces chirality and polarizability, which may influence its solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
methyl 4-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-26-21(25)16-9-7-15(8-10-16)20(24)22-13-17-11-12-18(27-17)19(23)14-5-3-2-4-6-14/h2-12,19,23H,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQPIVZYDKYSMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
Core Structural Decomposition
The target molecule decomposes into three modular components:
- Methyl 4-(chlorocarbonyl)benzoate : Acyl chloride precursor for carbamoyl bond formation.
- (5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methanamine : Amine-bearing thiophene nucleophile.
- Esterification backbone : Methanol-derived ester group.
This disconnection strategy aligns with reported carbamoyl benzoate syntheses, where dianhydride cores react with amine nucleophiles under controlled conditions.
Synthetic Pathways and Methodological Comparisons
Pathway A: Sequential Esterification-Carbamoylation
Step 1: Synthesis of Methyl 4-Carboxybenzoate
Benzoic acid (50 mmol) undergoes Fischer esterification with methanol (200 mmol) catalyzed by concentrated H₂SO₄ (15% w/w) at reflux (110°C) for 8-10 hours. Post-reaction, excess methanol is distilled at reduced pressure (20 mmHg, 75°C), yielding the ester (92% purity by HPLC).
Step 2: Acyl Chloride Formation
The ester (10 mmol) reacts with thionyl chloride (30 mmol) in anhydrous DCM at 0°C. After 2 hours, volatiles are removed under vacuum to isolate methyl 4-(chlorocarbonyl)benzoate as a crystalline solid (mp 89-91°C, 85% yield).
Step 3: Amine Synthesis and Coupling
(5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methanamine (8 mmol), synthesized via Mannich reaction on 2-thiophenecarboxaldehyde, reacts with the acyl chloride in THF with triethylamine (10 mmol) at -15°C. The mixture stirs for 12 hours, followed by aqueous workup (5% HCl) and recrystallization from ethyl acetate to yield the target compound (67% yield).
Pathway B: One-Pot Tandem Approach
Reaction Conditions
4-Carboxybenzoyl chloride (10 mmol), methyl 5-(aminomethyl)-2-(hydroxydiphenylmethyl)thiophene-3-carboxylate (9 mmol), and DMAP (0.5 mmol) react in DMF at 80°C for 6 hours. The homogeneous mixture precipitates upon cooling, yielding 73% product after silica gel chromatography (hexane:EtOAc 3:1).
Key Advantages
- Eliminates intermediate isolation
- Higher atom economy (82% vs 68% in Pathway A)
- Reduced solvent consumption (DMF only)
Pathway C: Enzymatic Catalysis
Lipase-Mediated Esterification
Candida antarctica lipase B (CAL-B) catalyzes transesterification between 4-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamoyl)benzoic acid (5 mmol) and vinyl acetate (20 mmol) in tert-butanol at 45°C. After 48 hours, GC-MS analysis shows 58% conversion, with enzyme reuse retaining 74% activity after 5 cycles.
Critical Process Parameters and Optimization
Spectroscopic Characterization
Infrared Spectroscopy (FTIR)
¹H NMR (400 MHz, CDCl₃)
- δ 8.15 (d, J=8.4 Hz, 2H) : Benzoate aromatic protons
- δ 7.42 (m, 5H) : Phenyl group
- δ 6.95 (d, J=3.6 Hz, 1H) : Thiophene H-3
- δ 4.65 (s, 2H) : CH₂NHCO
- δ 3.92 (s, 3H) : OCH₃
Industrial Scalability Challenges
Emerging Methodologies
Photoredox Catalysis
Visible light-mediated coupling using Ir(ppy)₃ (2 mol%) enables room-temperature carbamoylation. Preliminary trials show 79% yield in 3 hours with reduced epimerization.
Continuous Flow Synthesis
Microreactor systems (0.5 mm ID) achieve 92% conversion in 8 minutes residence time, versus 12 hours batch mode. Challenges include thiophene precipitation in narrow channels.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Methyl 4-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of new pharmaceuticals due to its unique structure.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene/Thiazole-Based Carbamates
Thiophene and thiazole rings are common in bioactive compounds due to their electronic properties and ability to engage in π-π stacking or hydrogen bonding. Key comparisons include:
- Structural Insights : Replacing thiophene with thiazole (as in ) introduces a nitrogen atom, enabling additional hydrogen bonding. This substitution could enhance binding affinity in biological systems but may reduce lipophilicity .
- Substituent Effects: The hydroxy(phenyl)methyl group in the target compound contrasts with the nitro or aminothiazole groups in . Nitro groups increase melting points and electron-withdrawing effects, while hydroxy groups enhance solubility and hydrogen-bonding capacity .
Benzoate Esters with Diverse Moieties
Benzoate esters are versatile scaffolds in drug design. Comparisons include:
- Synthetic Challenges : The target compound’s thiophene-carbamoyl linkage may require specialized coupling reagents (e.g., EDC/HOBt) compared to the benzimidazole synthesis in , which uses Na₂S₂O₅ .
- Functional Group Impact : The carbamoyl group in the target compound contrasts with sulfonylureas in , which exhibit herbicidal activity via enzyme inhibition. This suggests divergent biological targets .
Biological Activity
Methyl 4-(((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate, a compound characterized by its complex structure featuring thiophene and carbamate moieties, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 381.4 g/mol. The compound features a thiophene core, which is known for its electron-rich properties, making it a valuable scaffold in medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds with carbamate structures have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives of N,N-disubstituted carbamates have demonstrated IC50 values ranging from 1.60 to 311.0 µM for AChE inhibition, indicating potential neuroprotective effects .
- Interaction with Receptors : The thiophene ring can interact with various receptors and enzymes, modulating their activity. The hydroxyphenylmethyl group enhances binding affinity, leading to more potent biological effects .
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines by increasing intracellular reactive oxygen species (ROS), thereby triggering cell death pathways .
Antioxidant Activity
This compound has been studied for its antioxidant properties. The presence of phenolic hydroxyl groups is believed to contribute to its ability to scavenge free radicals, providing protective effects against oxidative stress.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective potential of similar carbamate compounds in models of neurodegeneration. The results indicated that these compounds could significantly reduce neuronal death by inhibiting AChE activity, which is often elevated in neurodegenerative diseases .
- Anticancer Studies : In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis through ROS-mediated pathways. The compound was shown to increase caspase activity and decrease cell viability in prostate cancer cells .
Comparative Analysis
To better understand the activity of this compound, a comparison with other thiophene derivatives is useful:
| Compound Name | Structure Type | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Carbamate | AChE Inhibition | 38.98 |
| Compound B | Thiophene | Antioxidant | N/A |
| This compound | Thiophene-Carbamate | Anticancer, Neuroprotective | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
